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Compound of Interest

Compound Name: 1,3-Dimethyl-5-hydroxyuracil

CAS No.: 408335-42-2

Cat. No.: B3025583

Get Quote

Part 1: Executive Summary
1,3-Dimethyl-5-hydroxyuracil (DMHU) is a specialized pyrimidine derivative that serves as a

critical "oxidized scaffold" in the synthesis of fused heterocyclic systems. Unlike its parent

compound, 1,3-dimethyluracil, DMHU possesses a hydroxyl group at the C5 position, breaking

the aromatic stability just enough to allow for versatile downstream functionalization.

In modern drug discovery, DMHU is not merely a metabolite; it is a high-value intermediate

used to access pyrano[3,2-c]pyrimidines and furo[3,2-d]pyrimidines—scaffolds frequently

associated with antiviral (HIV-1 RT inhibitors) and anticancer activity. Its utility lies in its ability to

undergo regioselective O-alkylation followed by [3,3]-sigmatropic rearrangements (Claisen),

enabling the rapid construction of complex tricyclic cores from simple precursors.
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Property Specification

IUPAC Name
5-Hydroxy-1,3-dimethylpyrimidine-2,4(1H,3H)-

dione

Common Name 1,3-Dimethyl-5-hydroxyuracil (DMHU)

CAS Registry Number
408335-42-2 (Commercial); 20406-86-4

(Historical)

Molecular Formula C₆H₈N₂O₃

Molecular Weight 156.14 g/mol

Appearance Off-white to pale yellow crystalline powder

Solubility
Soluble in DMSO, DMF, Methanol; Sparingly

soluble in water

Part 2: Synthesis & Production Protocols
To ensure reproducibility, we present two distinct synthetic routes. The choice of route depends

on the availability of starting materials (5-hydroxyuracil vs. 1,3-dimethyluracil) and the desired

scale.

Route A: The Methylation Protocol (High Purity)
Best for laboratory-scale preparation where high regioselectivity is required.

Mechanism: This route utilizes the varying acidity of the N1 and N3 protons of 5-hydroxyuracil.

By controlling pH and using a potent methylating agent, the hydroxyl group is preserved while

the nitrogens are methylated.

Protocol:

Dissolution: Dissolve 5-hydroxyuracil (1.0 eq) in an aqueous NaOH solution (2.2 eq). The

solution should be maintained at 0–5 °C to prevent oxidative degradation of the electron-rich

pyrimidine ring.
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Methylation: Add Dimethyl Sulfate (DMS) (2.5 eq) dropwise over 30 minutes. Note: DMS is

highly toxic; use a fume hood and proper PPE.

Heating: Allow the reaction to warm to room temperature, then heat to 60 °C for 2 hours to

ensure complete methylation of the sterically hindered N3 position.

Work-up: Cool the mixture to 0 °C. Acidify to pH 3–4 using concentrated HCl. The product,

DMHU, will precipitate or can be extracted with ethyl acetate (3x).

Purification: Recrystallize from ethanol/water (9:1) to yield colorless crystals.

Route B: The Persulfate Oxidation Protocol (Radical
Mechanism)
Best for converting existing 1,3-dimethyluracil stocks.

Mechanism: This method mimics the Elbs persulfate oxidation. The sulfate radical anion (

) attacks the electron-rich C5 position of 1,3-dimethyluracil.

Protocol:

Setup: Dissolve 1,3-dimethyluracil (1.0 eq) in water containing

(Potassium Persulfate, 1.2 eq).

Activation: Heat the solution to 80 °C or use ultrasonic activation to generate sulfate radicals.

Intermediate Handling: The reaction initially forms the 5-sulfate ester or the 5,6-dihydro-5,6-

dihydroxy intermediate.

Hydrolysis: Acid hydrolysis (10%

, reflux 1h) converts the intermediate sulfate/diol into the desired 5-hydroxy derivative.

Isolation: Neutralize and extract with chloroform.
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Part 3: The "Killer App" – Claisen Rearrangement
Cascades
The primary reason medicinal chemists seek DMHU is its reactivity in Claisen Rearrangement

cascades. The C5-hydroxyl group is a perfect nucleophile for attaching allylic or propargylic

systems. Once attached, these systems undergo thermal or metal-catalyzed rearrangement to

fuse a new ring onto the pyrimidine core.

Mechanism: The Majumdar Cascade
Research by Majumdar et al. has established DMHU as a precursor for oxepin- and oxocin-

annulated pyrimidines. The pathway involves an initial O-alkylation followed by a rare [1,3]-

aryloxy migration (in specific substrates) or a standard [3,3]-sigmatropic shift.

Diagram 1: Synthesis and Rearrangement Logic

1,3-Dimethyl-5-hydroxyuracil
(DMHU)

O-Alkylation
(Propargyl/Allyl Halides)
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(Biologically Active)
Ring Closure
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Caption: The workflow for converting DMHU into bioactive fused heterocycles via Claisen

rearrangement.

Experimental Protocol: Synthesis of Pyrano[3,2-
c]pyrimidines
Reagents: DMHU, 1-aryloxy-4-chlorobut-2-yne,

, Dry Acetone.

Reflux: Mix DMHU (1 mmol) and the propargyl chloride (1 mmol) with anhydrous

(3 mmol) in dry acetone. Reflux for 6–8 hours.[1]

Observation: The reaction proceeds via the formation of a propargyl ether, which may

spontaneously rearrange under reflux or require higher temperatures (e.g., refluxing
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chlorobenzene) depending on the substitution pattern.

Result: High yields (80–95%) of tricyclic pyrimidine derivatives, which are otherwise difficult

to synthesize via de novo ring construction.

Part 4: Analytical Characterization
To validate the identity of synthesized DMHU, compare your data against these standard

parameters.

NMR Spectroscopy (DMSO-d6)
The symmetry of the molecule simplifies the spectrum.

1H NMR:

δ 3.20 ppm (s, 3H): N1-Methyl.

δ 3.40 ppm (s, 3H): N3-Methyl. (Note: N3-Me is typically downfield of N1-Me due to

flanking carbonyls).

δ 7.35 ppm (s, 1H): H6 proton. (Appears as a sharp singlet).

δ 9.50 ppm (br s, 1H): C5-OH hydroxyl proton (Exchangeable with

).

Mass Spectrometry[6]
ESI-MS (Positive Mode):

m/z.

Fragmentation: Loss of methyl isocyanate (

) is a common fragmentation pathway for N-methylated uracils.

Part 5: Biological Significance & Safety
Pharmaceutical Relevance
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While DMHU itself is an intermediate, its derivatives are potent.

HIV-1 RT Inhibitors: Fused pyrimidines derived from DMHU (e.g., via the Claisen route)

mimic the structure of HEPT and TIBO derivatives, known non-nucleoside reverse

transcriptase inhibitors (NNRTIs).

Anticancer Agents: The fused benzofuro-pyrimidine systems synthesized from DMHU have

shown activity against various cancer cell lines by intercalating with DNA or inhibiting

topoisomerase.

Safety Profile (GHS Classifications)
Signal Word: Warning

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling: DMHU is stable at room temperature but should be stored under inert atmosphere

(Nitrogen/Argon) if kept for long periods, as the C5-hydroxyl group is susceptible to slow

oxidation to quinone-like species.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. electronicsandbooks.com [electronicsandbooks.com]

2. benthamdirect.com [benthamdirect.com]

To cite this document: BenchChem. [Technical Guide: 1,3-Dimethyl-5-hydroxyuracil
(DMHU)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3025583/docs#technical-guide-1-3-dimethyl-5-
hydroxyuracil-dmhu]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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